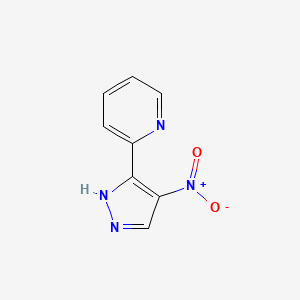

2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitro-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKGZAPVVJYLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595713 | |

| Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192711-20-9 | |

| Record name | 2-(4-Nitro-1H-pyrazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192711-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrazole and Pyridine Hybrid Scaffolds in Heterocyclic Chemistry

The fusion of pyrazole (B372694) and pyridine (B92270) rings into a single molecular framework creates a hybrid scaffold with a rich and diverse chemical character. Both pyrazole and pyridine are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. nih.govnih.govresearchgate.netresearchgate.nettaylorandfrancis.com

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov The presence of the pyrazole moiety can influence a molecule's metabolic stability and its ability to form hydrogen bonds, a crucial factor in drug-receptor interactions. researchgate.net

Pyridine , a six-membered aromatic heterocycle, is another ubiquitous scaffold in drug discovery. Its derivatives are integral to numerous approved drugs and are investigated for a vast range of therapeutic applications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties.

The combination of these two scaffolds in a hybrid molecule like 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a strategic design element in medicinal chemistry. This approach aims to synergize the beneficial properties of both rings, potentially leading to compounds with enhanced biological activity, selectivity, and improved pharmacokinetic profiles. nih.gov

The Context of Nitro Substituted Heterocycles in Research

The introduction of a nitro (-NO₂) group onto a heterocyclic ring, as seen in 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, significantly alters the electronic properties and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which can profoundly influence the biological activity and chemical reactivity of the parent heterocycle. lsbu.ac.uknih.govmdpi.com

Historically, nitro-substituted heterocycles have been extensively studied in the field of energetic materials due to their high energy content. lsbu.ac.ukmdpi.com However, their application in medicinal chemistry has also been a subject of intense research. The electron-withdrawing nature of the nitro group can enhance the acidity of nearby protons, influence the binding affinity of the molecule to biological targets, and in some cases, is a prerequisite for a specific mode of action. nih.gov For instance, certain nitro-substituted compounds have demonstrated potent antibacterial and anticancer activities. nih.govnih.gov

Rationale for Investigating 2 4 Nitro 1h Pyrazol 3 Yl Pyridine

Direct Synthesis Strategies for this compound

The direct synthesis of the title compound typically involves the initial formation of the 2-(1H-pyrazol-3-yl)pyridine scaffold, followed by a regioselective nitration step.

A common and logical multi-step approach involves a three-stage process: the formation of a diketone precursor, cyclization to form the pyrazole ring, and subsequent nitration.

Step 1: Synthesis of 1-(Pyridin-2-yl)butane-1,3-dione (B1601014) The synthesis begins with a Claisen-type condensation to create the necessary 1,3-dicarbonyl precursor. This is typically achieved by reacting a pyridine-based ketone, such as 2-acetylpyridine, with an ester like ethyl acetate (B1210297) in the presence of a strong base. The base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the ester to form the β-diketone.

Step 2: Cyclocondensation to form 2-(1H-Pyrazol-3-yl)pyridine The resulting 1-(pyridin-2-yl)butane-1,3-dione is then subjected to a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This classic Knorr pyrazole synthesis proceeds readily, often in a protic solvent like ethanol (B145695), to yield the stable 2-(1H-pyrazol-3-yl)pyridine intermediate nih.gov.

Step 3: Regioselective Nitration The final step is the regioselective nitration of the pyrazole ring. The pyridine ring is electron-deficient and becomes further deactivated upon protonation of its nitrogen atom under the strong acidic conditions required for nitration. Consequently, electrophilic substitution is directed to the electron-rich pyrazole ring. Nitration of pyrazoles typically occurs at the C4 position. The reaction is performed using a potent nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile reddit.comyoutube.compearson.com. This yields the target molecule, this compound.

Table 1: Representative Multi-step Synthesis Pathway

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Claisen Condensation | 2-Acetylpyridine, Ethyl acetate, NaH or LiHMDS, Anhydrous THF | 1-(Pyridin-2-yl)butane-1,3-dione |

| 2 | Knorr Pyrazole Synthesis | Hydrazine hydrate, Ethanol, Reflux | 2-(1H-Pyrazol-3-yl)pyridine nih.gov |

| 3 | Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄, 0°C to rt | This compound reddit.com |

While less documented for this specific molecule, one-pot syntheses are highly valued for their efficiency. Drawing from established methods for other pyrazoles, a one-pot procedure for 2-(1H-pyrazol-3-yl)pyridine can be conceptualized arkat-usa.orgresearchgate.net. Such a process would involve the in situ formation of the 1,3-diketone from a ketone and an acyl chloride, immediately followed by the addition of hydrazine without isolating the intermediate researchgate.net. A subsequent nitration step would then be necessary to obtain the final product. A true one-pot synthesis directly to the nitrated product would be more complex, likely requiring careful selection of reagents and conditions to avoid side reactions.

Table 2: Conceptual One-Pot Synthesis of the Pyrazole Core

| Step | Action | Reagents & Conditions |

|---|---|---|

| 1 | In-situ diketone formation | 2-Acetylpyridine, Acetyl chloride, LiHMDS, Toluene |

| 2 | Cyclization | Addition of Hydrazine hydrate to the reaction mixture |

| 3 | Work-up | Aqueous work-up and purification |

Derivatization and Functionalization of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of related compounds.

The pyrazole ring contains two nitrogen atoms, N1 and N2, and substitution can occur at either position, leading to regioisomers. The presence of the nitro group influences the acidity of the N-H proton, facilitating these reactions.

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents. A common method involves reacting the substrate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF with a mild base such as potassium carbonate (K₂CO₃) commonorganicchemistry.com. Alternatively, the Mitsunobu reaction provides a mild method for alkylation using a primary or secondary alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) acs.org.

N-Arylation: Aryl groups can be introduced onto the pyrazole nitrogen via transition-metal-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation or the more versatile palladium-catalyzed Buchwald-Hartwig amination are effective methods, coupling the pyrazole with an aryl halide or arylboronic acid nih.govnih.govtamu.edu.

Table 3: Examples of N-Substitution Reactions on 4-Nitropyrazole Scaffolds

| Reaction Type | Reagents & Conditions | Resulting Modification | Reference |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), K₂CO₃, DMF | N-Alkyl derivative | commonorganicchemistry.com |

| N-Alkylation (Mitsunobu) | R-OH, PPh₃, DEAD, THF | N-Alkyl derivative | acs.org |

| N-Arylation (Ullmann) | Ar-I, CuI, Diamine ligand, Base | N-Aryl derivative | nih.gov |

| N-Arylation (Suzuki-Miyaura) | Ar-B(OH)₂, Cu(OAc)₂, Air, rt | N-Aryl derivative | nih.gov |

The pyridine ring can also be functionalized, although its electron-deficient nature makes it less reactive towards electrophiles than the pyrazole ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid arkat-usa.orgbhu.ac.inchemtube3d.com. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution chemtube3d.com. Electrophilic attack is directed to the C4-position, while nucleophilic substitution can occur at the C2-position after activation scripps.educommonorganicchemistry.com.

Nucleophilic Aromatic Substitution: The N-oxide can be activated with reagents like phosphorus oxychloride (POCl₃), allowing for the introduction of nucleophiles, such as halides, at the C2 position of the pyridine ring scripps.edu.

One of the most significant transformations of the this compound core is the reduction of the nitro group, which opens up a vast array of further derivatization possibilities.

Reduction of the Nitro Group: The nitro group at the C4-position of the pyrazole ring can be selectively reduced to an amino group (NH₂). This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst acs.org. Other chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed, offering good chemoselectivity and tolerance for other functional groups reddit.comcommonorganicchemistry.comresearchgate.netchim.it.

Derivatization of the Amino Group: The resulting 4-amino-2-(1H-pyrazol-3-yl)pyridine is a valuable intermediate. The amino group can undergo a wide range of reactions, including acylation to form amides, sulfonylation to yield sulfonamides, and diazotization with nitrous acid to form a diazonium salt. This diazonium salt can then be used in subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents (e.g., -OH, -CN, -halogens) nih.gov.

Table 4: Key Functional Group Interconversions

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, Methanol/Ethanol | 4-Aminopyrazole derivative | acs.org |

| Nitro Reduction | SnCl₂·2H₂O, HCl, Ethanol | 4-Aminopyrazole derivative | researchgate.netchim.it |

| Nitro Reduction | Na₂S₂O₄, Water/Ethanol | 4-Aminopyrazole derivative | reddit.com |

| Pyridine N-Oxidation | m-CPBA, Dichloromethane | Pyridine N-oxide derivative | arkat-usa.org |

Atom Economy and Green Chemistry Principles in the Synthesis of this compound Analogs

The growing emphasis on sustainable chemical manufacturing necessitates a critical evaluation of synthetic routes through the lens of green chemistry and atom economy. eurekaselect.com The traditional synthesis of this compound, while effective, presents significant opportunities for improvement in line with these principles.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. sciforum.net The synthesis of this compound can be analyzed in its two key stages:

Pyrazole Ring Formation: The condensation of 1-(pyridin-2-yl)butane-1,3-dione with hydrazine (N₂H₄) is a cyclization-condensation reaction. In this step, two molecules of water are eliminated. While the yield is high, the generation of byproducts inherently lowers the atom economy from a perfect 100%. sciforum.net

Nitration of the Pyrazole Ring: The use of a classic nitrating mixture (fuming HNO₃/H₂SO₄) exhibits poor atom economy. nih.gov The sulfuric acid acts as a catalyst and a dehydrating agent but is used in large stoichiometric excess and is ultimately converted to waste, typically requiring neutralization. The reaction generates significant acidic effluent, which poses environmental challenges. nih.govnih.gov

From a green chemistry perspective, several aspects of the traditional synthesis can be improved. The twelve principles of green chemistry provide a framework for this analysis, highlighting areas such as waste prevention, use of safer solvents and reagents, and energy efficiency. eurekaselect.compharmacophorejournal.com

The initial pyrazole synthesis using ethanol is relatively benign, as ethanol is a solvent with a more favorable environmental profile than many alternatives. chemicalbook.com However, the nitration step is problematic. It involves highly corrosive and hazardous reagents (fuming acids) and generates substantial waste. nih.gov

Modern synthetic chemistry offers several greener alternatives to mitigate these issues. For the formation of the pyrazole ring, solvent-free syntheses have been developed. These methods often involve the simple mixing or grinding of a diketone and a hydrazine, sometimes with a catalytic amount of acid, at room temperature, which significantly reduces solvent waste and energy consumption. rsc.org

For the critical nitration step, greener approaches focus on replacing the hazardous mixed-acid system. nih.gov Research into the nitration of heterocyclic compounds has explored various alternatives:

Solid Acid Catalysts: Using solid acid catalysts can replace liquid superacids like H₂SO₄, simplifying workup and allowing for catalyst recycling.

Milder Nitrating Agents: Reagents such as acetyl nitrate (B79036) generated in situ or nitrating agents like N-iodosuccinimide have been explored for specific substrates, potentially avoiding the need for strong acids. sciforum.net

Aqueous Nitration Systems: For certain activated aromatic compounds, nitration has been achieved in aqueous solutions using surfactants like sodium dodecylsulfate with dilute nitric acid, which represents a much safer and more environmentally friendly medium. rsc.org

Solvent and Catalyst Selection: The use of water as a solvent, where feasible, is a cornerstone of green synthesis. nih.gov The development of nanocatalysts, for instance, has shown promise in improving reaction efficiency and selectivity under milder, often solvent-free, conditions. pharmacophorejournal.com

The following tables summarize the conventional synthesis and compare the traditional nitration method with potential greener alternatives.

Table 1: Summary of Conventional Synthesis for this compound

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Key Byproducts |

| 1 | 1-(Pyridin-2-yl)butane-1,3-dione, Hydrazine hydrate | Ethanol | 60°C, 0.5 h | ~97% | Water (H₂O) |

| 2 | 2-(1H-Pyrazol-3-yl)pyridine | Fuming HNO₃, Fuming H₂SO₄ | 0°C to rt | Good | Sulfuric acid waste, Nitric acid waste, Water (H₂O) |

Data for Step 1 is based on the synthesis of the precursor as reported in the literature. chemicalbook.com Data for Step 2 is based on standard nitration procedures for pyrazoles. nih.gov

Table 2: Comparison of Nitration Methods based on Green Chemistry Principles| Method | Reagents | Solvents | Atom Economy | Hazards | Waste Profile |

| Traditional | Fuming HNO₃ / Fuming H₂SO₄ | None (reagents act as solvent) | Low | Highly corrosive, toxic fumes, exothermic | High volume of acidic aqueous waste |

| Alternative 1 | Nitric Acid / Solid Acid Catalyst | Organic Solvent or Solvent-free | Moderate | Reduced corrosivity, catalyst handling | Recyclable catalyst, reduced liquid waste |

| Alternative 2 | Oxone / NaNO₂ | Water | Moderate | Milder oxidant, avoids strong acids | Primarily aqueous salt waste |

| Alternative 3 | Dilute HNO₃ / Surfactant | Water | High | Dilute acid is less hazardous | Minimal, primarily aqueous |

This table provides a qualitative comparison. The applicability of alternative methods to this specific substrate would require experimental validation. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its structure.

¹H NMR Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and pyrazole rings.

Pyridine Ring Protons: The pyridine ring has four protons, which would typically appear as a complex set of multiplets in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen atom (at the C6 position) is expected to be the most deshielded and appear at the lowest field. The protons at the C3, C4, and C5 positions would show characteristic coupling patterns (ortho, meta, and para couplings).

Pyrazole Ring Proton: The pyrazole ring contains one proton (at the C5 position), which is expected to appear as a singlet, likely in the downfield region due to the electron-withdrawing nature of the adjacent nitro group and the aromatic system. The NH proton of the pyrazole ring would also be present, with its chemical shift being sensitive to the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-5 (pyrazole) | ~8.5 - 9.0 | s | - |

| NH (pyrazole) | Variable (broad) | br s | - |

| H-6' (pyridine) | ~8.6 - 8.8 | d | Jortho ≈ 4-6 |

| H-4' (pyridine) | ~7.8 - 8.0 | t | Jortho ≈ 7-8, Jmeta ≈ 1-2 |

| H-5' (pyridine) | ~7.3 - 7.5 | t | Jortho ≈ 6-8, Jmeta ≈ 1-2 |

| H-3' (pyridine) | ~8.0 - 8.2 | d | Jortho ≈ 7-9 |

¹³C NMR Analysis: Carbon Chemical Shifts and Heteroatom Coupling

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will show distinct resonances in the aromatic region (δ 120-150 ppm). The carbon atom attached to the pyrazole ring (C2') and the carbon adjacent to the nitrogen (C6') are expected to be at a lower field.

Pyrazole Ring Carbons: The two carbon atoms of the pyrazole ring will also resonate in the aromatic region. The carbon atom bearing the nitro group (C4) is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the pyridine ring (C3) will also be deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (pyrazole) | ~145 - 150 |

| C-4 (pyrazole) | ~135 - 140 |

| C-5 (pyrazole) | ~125 - 130 |

| C-2' (pyridine) | ~150 - 155 |

| C-3' (pyridine) | ~120 - 125 |

| C-4' (pyridine) | ~136 - 140 |

| C-5' (pyridine) | ~122 - 127 |

| C-6' (pyridine) | ~148 - 152 |

Two-Dimensional NMR Techniques for Structural Elucidation

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals.

COSY: Would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the pyridine and pyrazole rings.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region.

NO₂ Stretching: The nitro group will exhibit two strong characteristic bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the pyridine and pyrazole rings will be observed in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (pyrazole) | 3100 - 3300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1300 - 1370 |

| C=N and C=C stretch (aromatic) | 1400 - 1650 |

| Pyridine ring vibrations | 1000 - 1400 |

| Pyrazole ring vibrations | 900 - 1300 |

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak ([M]⁺) would be expected at m/z 190.16.

Key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

Cleavage of the bond between the pyridine and pyrazole rings, leading to fragments corresponding to the pyridinyl cation (m/z 78) and the 4-nitropyrazolyl radical.

Fragmentation of the pyridine ring, leading to the loss of HCN (m/z 27).

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on related structures, it is expected that the pyridine and pyrazole rings would be nearly coplanar to maximize π-system conjugation. The nitro group would likely be slightly twisted out of the plane of the pyrazole ring. In the solid state, intermolecular hydrogen bonding involving the pyrazole N-H group and the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of a neighboring molecule would be anticipated, leading to the formation of supramolecular architectures.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Crystallographic Parameters and Space Group Determination

While a specific crystallographic study for "this compound" is not publicly available, analysis of closely related structures provides valuable insights into the probable crystallographic parameters. For instance, the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, a similarly complex heterocyclic system, was determined to be in the triclinic space group P-1 nih.gov. Another analog, 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine, crystallizes in the monoclinic space group P21/c nih.govresearchgate.net. The compound 3-nitro-4,4′-bipyrazole crystallizes in the chiral space group P41212 rsc.org. The symmetry and unit cell dimensions of "this compound" would be influenced by the specific packing of the molecules in the solid state, which is governed by intermolecular forces.

Below is a table of crystallographic data for analogous compounds, illustrating the range of possible parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov | C₂₀H₁₄FN₅O₂ | Triclinic | P-1 | 8.5088 | 9.8797 | 10.4264 | 79.906 | 78.764 | 86.245 | 845.9 | 2 |

| 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine nih.gov | C₂₃H₁₇N₃ | Monoclinic | P2₁/c | 13.736 | 13.679 | 8.913 | 90 | 98.496 | 90 | 1656.2 | 4 |

| 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine researchgate.net | C₁₄H₁₉N₃ | Monoclinic | P2₁/c | 5.64918 | 17.0755 | 13.4012 | 90 | 92.053 | 90 | 1291.88 | 4 |

| 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole nih.gov | C₂₁H₁₄N₄O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |

Molecular Conformation and Dihedral Angles

The orientation of the nitro group relative to the pyrazole ring is another important conformational feature. In many nitro-substituted aromatic compounds, the nitro group is nearly coplanar with the ring to maximize resonance stabilization, although steric hindrance can cause it to twist. The planarity of the pyrazole and pyridine rings themselves is generally maintained.

The following table presents selected dihedral angles from related crystal structures, which can be used to infer the likely conformation of "this compound".

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine nih.gov | Pyridine | Pyrazole | 11.79 (7) |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov | Pyrazole | Pyridine | 25.6 (2) |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov | Pyrazole | Nitrophenyl | 46.0 (2) |

| 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole nih.gov | Pyrazole | Phenyl | 39.61 (8) |

| 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole nih.gov | Pyrazole | Di-nitro-phenyl | 46.95 (5) |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The solid-state architecture of "this compound" is anticipated to be heavily influenced by a combination of hydrogen bonding and π-π stacking interactions. The presence of a hydrogen bond donor (the N-H group of the pyrazole ring) and multiple hydrogen bond acceptors (the nitrogen atom of the pyridine ring, the nitrogen atom of the pyrazole ring, and the oxygen atoms of the nitro group) allows for the formation of extensive hydrogen bonding networks.

In related structures, such as 3-nitro-4,4′-bipyrazole, both N-H···N and C-H···O hydrogen bonds are observed, which connect the molecules into intricate three-dimensional frameworks rsc.org. The nitro group is a particularly effective hydrogen bond acceptor.

Furthermore, the aromatic nature of both the pyridine and pyrazole rings facilitates π-π stacking interactions. These interactions are a significant cohesive force in the packing of many aromatic compounds. The centroid-centroid distances for such interactions typically fall in the range of 3.3 to 3.8 Å. In a zinc(II) complex with pyridine-2,5-dicarboxylate, π-π stacking interactions between the pyridine rings were observed with centroid-centroid distances of 3.4747 (7) Å and 3.7081 (7) Å researchgate.net. Nitro-π interactions, where the electron-deficient nitro group interacts with an electron-rich π system, are also a possibility researchgate.net.

Analysis of Coordination Geometries in Metal Complexes of this compound Analogs

The "this compound" ligand possesses two potential coordination sites: the pyridine nitrogen and one of the pyrazole nitrogens, making it a bidentate chelating ligand. The coordination chemistry of analogous pyrazolyl-pyridine ligands has been explored with a variety of metal ions, revealing a range of coordination geometries.

The specific geometry of the resulting metal complex is influenced by factors such as the identity of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the nature of any co-ligands or counter-ions present.

Commonly observed coordination geometries for metal complexes of pyrazolyl-pyridine analogs include:

Octahedral: This is a very common geometry for transition metal complexes. For example, a ruthenium(II) complex with a 2,6-bis(pyrazol-1-yl)pyridine ligand exhibits a distorted octahedral geometry mdpi.com. Similarly, a cobalt(II) complex with two 2-[bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine ligands also adopts a slightly distorted octahedral coordination sphere nih.gov. Zinc complexes with 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine can also form distorted octahedral geometries rsc.org.

Trigonal Bipyramidal: This geometry is also observed, for instance, in zinc complexes with 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine ligands rsc.org.

Trigonal Planar: In a dinuclear silver(I) complex with 3-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine, each silver center adopts a trigonal planar geometry nih.gov.

Square Planar: Palladium(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine can adopt a square planar geometry mdpi.com.

The bite angle of the chelating ligand plays a crucial role in determining the degree of distortion from an idealized geometry. The electronic properties of the nitro substituent on the pyrazole ring in "this compound" are also expected to influence the strength of the metal-ligand bonds and, consequently, the stability and reactivity of the resulting complexes.

Computational and Theoretical Investigations of 2 4 Nitro 1h Pyrazol 3 Yl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like 2-(4-nitro-1H-pyrazol-3-yl)pyridine, DFT calculations could provide significant insights into its behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive.

In related heterocyclic compounds, DFT calculations have been used to determine the energies of these orbitals. For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was calculated to be small, indicating high chemical reactivity and the ease of intramolecular charge transfer. For this compound, the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring would be expected to significantly influence the energies of the FMOs.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Heterocyclic Compounds (Note: This table is illustrative and not specific to this compound)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (B3LYP) | -0.2241 (Hartree) | 0.1795 (Hartree) | 0.4036 (Hartree) |

DFT calculations are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the molecular structure. For instance, in a study of pyrazole (B372694) boronic acid pinacol (B44631) ester compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to simulate the IR spectra, which showed good agreement with the experimental data. Similarly, for this compound, DFT could predict the characteristic vibrational modes associated with the nitro group, pyrazole, and pyridine rings.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: This table is representative and based on data for other complex heterocyclic molecules)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3400 | 3450 | Pyrazole N-H |

| C=N stretch | 1590 | 1605 | Pyridine ring |

| NO₂ asymmetric stretch | 1545 | 1555 | Nitro group |

Molecules with rotatable bonds can exist in different conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable structure. For example, in a study of a hydrazone derivative of a pyrazole, DFT was used to investigate the (E/Z) isomerism, and the optimized structures were found to be in excellent agreement with X-ray crystallographic data. For this compound, the rotation around the C-C bond connecting the pyrazole and pyridine rings would be a key conformational feature to investigate. DFT could predict the rotational barrier and the most stable dihedral angle.

Table 3: Example of Calculated Relative Energies for Different Isomers/Conformers (Note: This is an illustrative table.)

| Isomer/Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| E-isomer | 0.0 | Most stable |

DFT provides various reactivity descriptors that help in understanding the chemical reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which helps in identifying the electrophilic and nucleophilic sites. Red regions on the MEP map indicate electron-rich areas (nucleophilic), while blue regions indicate electron-poor areas (electrophilic). For this compound, the MEP map would likely show negative potential around the nitro group and the pyridine nitrogen, indicating sites susceptible to electrophilic attack.

Table 4: Common DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. An MD simulation would provide insights into the conformational dynamics and stability of this compound in a given environment (e.g., in a solvent or interacting with a biological target). By simulating the motion of atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For instance, MD simulations of pyrazole-carboxamides have been used to analyze their stability when docked into the binding sites of enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of related pyrazole-pyridine compounds were synthesized and tested for a specific biological activity, a QSAR model could be developed. This model would use various molecular descriptors calculated from the chemical structures to predict the activity of new, untested compounds.

Molecular descriptors can be categorized as constitutional, topological, geometric, and electronic. For nitroaromatic compounds, descriptors such as the energies of frontier molecular orbitals (EHOMO, ELUMO), octanol/water partition coefficient (logP), and molecular weight have been used in QSAR models to predict toxicity.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic molecular composition |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity |

| Geometric | Molecular surface area, Molecular volume | 3D shape and size |

Topological Polar Surface Area (TPSA) and LogP as Predictive Parameters

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial in silico parameters for forecasting the druglikeness of a molecule. TPSA is defined as the sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes. A lower TPSA value generally suggests better membrane permeability. The LogP value indicates the lipophilicity of a compound, influencing its solubility and ability to cross lipid bilayers.

| Parameter | Predicted Value | Source |

|---|---|---|

| XlogP | 0.7 | scochem.com |

| Topological Polar Surface Area (TPSA) | Data Not Available | - |

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding potential is a key determinant of a molecule's interaction with biological targets and its solubility in aqueous environments. This is quantified by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms).

The structure of "this compound" contains a pyrazole ring with an N-H group, which can act as a hydrogen bond donor. Additionally, the molecule possesses several nitrogen atoms within the pyrazole and pyridine rings, as well as oxygen atoms in the nitro group, all of which can function as hydrogen bond acceptors. Detailed computational studies are required to provide the precise counts for these properties. At present, specific counts for hydrogen bond donors and acceptors for "this compound" are not available in the public domain based on the conducted searches.

| Parameter | Predicted Count | Source |

|---|---|---|

| Hydrogen Bond Donor Count | Data Not Available | - |

| Hydrogen Bond Acceptor Count | Data Not Available | - |

Coordination Chemistry of 2 4 Nitro 1h Pyrazol 3 Yl Pyridine As a Ligand

Design Principles for Metal Ligands Incorporating the 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Scaffold

The design of metal ligands based on the this compound scaffold is guided by several key principles aimed at tuning the properties of the resulting metal complexes. These principles include:

Chelation: The primary design feature is the N,N'-bidentate chelation offered by the pyridine (B92270) and pyrazole (B372694) nitrogen atoms. This chelation leads to the formation of a stable five-membered ring with the metal center, a common motif in coordination chemistry that enhances the thermodynamic stability of the complex.

Electronic Tuning: The electron-withdrawing nitro group on the pyrazole ring significantly influences the electronic properties of the ligand. This allows for the fine-tuning of the ligand field strength and the redox potential of the metal center.

Steric Control: While the core scaffold is planar, substituents can be introduced on either the pyridine or pyrazole rings to control the steric environment around the metal ion. This can influence the coordination number, geometry, and reactivity of the resulting complex.

Bridging Capability: The pyrazole nitrogen not involved in chelation can potentially act as a bridging site, leading to the formation of polynuclear or polymeric structures. This opens up possibilities for designing materials with interesting magnetic or catalytic properties.

Functionalization: The scaffold can be further functionalized with other groups to introduce specific properties, such as luminescence or biological activity. For instance, attaching a carbazole (B46965) group can lead to phosphorescent iridium(III) complexes for use in polymer light-emitting diodes. epa.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

A wide range of transition metal complexes incorporating pyrazole-pyridine type ligands have been synthesized and studied.

Manganese(II): Manganese(II) complexes with pyrazole-based ligands have been investigated. nih.govresearchgate.netpreprints.org For instance, NNN pincer manganese complexes with a pyrazole framework have been synthesized and shown to be active catalysts in the α-alkylation of ketones with alcohols. nih.gov In some structures, the manganese ion is in a distorted octahedral geometry. mdpi.com Other studies have focused on the magnetic properties of manganese(II) complexes with pyrazolyl-substituted nitronyl nitroxides, revealing strong antiferromagnetic interactions. preprints.org

Zinc(II): Zinc(II) complexes with various pyrazole-based ligands have been prepared and structurally characterized. researchgate.netnih.govacs.org These complexes often exhibit tetrahedral or distorted trigonal-bipyramidal geometries. researchgate.netnih.gov The coordination environment can be influenced by the presence of other ligands and counter-ions, leading to the formation of mononuclear, dinuclear, or even trinuclear structures. researchgate.net

Cobalt(II): Cobalt(II) complexes with pyrazole-containing ligands have been synthesized and characterized. nih.govnih.govmdpi.com These complexes can exhibit various coordination geometries, including octahedral. mdpi.com Studies on cobalt(II) complexes with nitro-substituted fenamic acid have shown the formation of both mononuclear and dinuclear structures. nih.govnih.gov

Cadmium(II): Cadmium(II) complexes with pyrazole-based ligands have been reported, often displaying tetrahedral or other coordination geometries. nih.govresearchgate.net For example, a cadmium(II) complex with a pyrazole-acetamide ligand, [Cd(L1)2Cl2], has been synthesized and structurally characterized. nih.gov

Rhodium(III): Rhodium(III) complexes with pyrazole-containing ligands have been explored for their potential applications, including antitumor activity and catalysis. researchgate.netresearchgate.netias.ac.in The synthesis of rhodium(III) complexes with polypyridyl and pyrazole ligands has been described, with their structures confirmed by X-ray crystallography. researchgate.net

Copper(II): Copper(II) complexes with pyrazole derivatives are widely studied due to their interesting magnetic, catalytic, and biological properties. nih.govmdpi.comrsc.orgresearchgate.netnih.gov These complexes can exist as mononuclear, binuclear, or even tetranuclear species. researchgate.net The coordination geometry around the copper(II) ion is often distorted square planar or square pyramidal.

Ruthenium(II): Ruthenium(II) polypyridine complexes, including those with pyrazole-containing ligands, have been designed and investigated for applications in photodynamic therapy. nih.gov These complexes can exhibit red-shifted absorption and strong two-photon absorption properties. nih.gov

Iridium(III): Heteroleptic iridium(III) complexes containing pyrazolyl-pyridine ligands have been synthesized and shown to have applications as phosphorescent dopants in polymer light-emitting diodes. epa.govresearchgate.net The emission properties of these complexes can be tuned by modifying the substituents on the ligands. rsc.org

Lanthanide Complexes (if applicable to related ligand systems)

While specific examples of lanthanide complexes with this compound are not extensively documented in the provided search results, the coordination chemistry of lanthanide ions with related pyrazole-containing ligands offers valuable insights. Lanthanide complexes are of great interest due to their unique magnetic and luminescent properties. rsc.orgrsc.orgmdpi.com

Studies on lanthanide complexes with pyrimidyl-substituted nitronyl nitroxide radicals show that the ligand can act as a terminal bidentate or a bridging ligand, leading to the formation of mononuclear or binuclear complexes, respectively. rsc.org Similarly, lanthanide complexes with spin-labeled pyrazolylquinoline have been synthesized, where the ligand coordinates in a monodentate fashion. researchgate.net These examples suggest that this compound could potentially form stable complexes with lanthanide ions, likely through its N,N'-chelating moiety. The electronic properties of such complexes would be influenced by both the lanthanide ion and the nitro-functionalized ligand.

Metal-Ligand Interactions and Bonding Modes

The interaction between the metal center and the this compound ligand is primarily governed by the coordination of the nitrogen atoms from the pyridine and pyrazole rings.

Chelation Behavior and Coordination Environments

The this compound ligand typically acts as a bidentate N,N'-chelating agent, forming a stable five-membered ring with the metal ion. This chelation is a recurring theme in the coordination chemistry of pyrazolyl-pyridine ligands. researchgate.net The resulting coordination environment around the metal center can vary depending on the metal ion, the presence of other co-ligands, and the stoichiometry of the reaction.

For instance, in some manganese(II) and zinc(II) complexes, the coordination of two such ligands along with two other monodentate ligands (like water or methanol) can lead to a distorted octahedral geometry, resulting in MnN₄O₂ and ZnN₄O₂ environments. mdpi.com This type of coordination has been observed in complexes with related pyrazole-based ligands. nih.govnih.gov The specific bond lengths and angles within the coordination sphere are influenced by the size and electronic properties of the metal ion.

Influence of the Nitro Group on Ligand Properties and Coordination Affinity

The presence of the electron-withdrawing nitro group on the pyrazole ring has a significant impact on the electronic properties of the this compound ligand. This, in turn, affects its coordination affinity and the properties of the resulting metal complexes.

The primary effects of the nitro group include:

Decreased Basicity: The nitro group withdraws electron density from the pyrazole ring, making the pyrazole nitrogen atoms less basic. This can potentially weaken the metal-ligand bond compared to a non-nitrated analogue.

Modified Redox Properties: The electron-withdrawing nature of the nitro group can make the ligand easier to reduce and the metal center more difficult to oxidize. This can be a valuable tool for tuning the redox potentials of the metal complexes for applications in catalysis or photochemistry.

Influence on Luminescence: In luminescent complexes, such as those of iridium(III), the nitro group can act as a quencher of luminescence. However, its electronic influence can also be used to tune the emission energy.

Stabilization of Higher Oxidation States: By withdrawing electron density, the nitro group can help to stabilize higher oxidation states of the metal center.

Role of Pyrazole-NH in Metal-Ligand Cooperation and Proton Responsiveness

The pyrazole subunit of this compound contains an N-H bond that is crucial to its chemical reactivity and its function in a coordination context. This "protic" nature allows the ligand to participate in metal-ligand cooperation, where both the metal center and the ligand are actively involved in a chemical transformation. The acidity of the pyrazole proton is significantly enhanced upon coordination of the ligand to a Lewis acidic metal center. This increased acidity makes the N-H group a focal point for proton-responsive behavior.

Protic pyrazole ligands are known to be versatile in catalysis and materials science due to this proton-responsive nature. Deprotonation of the pyrazole N-H is a key step in many catalytic cycles, enabling the ligand to act as a proton shuttle or to modulate the electronic properties of the metal center. For instance, in related pyrazole-containing pincer ligands, the deprotonation can be stepwise and reversible, leading to the formation of pyrazole-pyrazolato complexes. This reversible protonation/deprotonation allows the complex to switch between different states, a property that is highly desirable for applications in sensing and catalysis.

While specific studies on the metal-ligand cooperation of this compound are not extensively documented, the general principles observed for other protic pyrazole complexes provide a strong foundation for understanding its potential. The electron-withdrawing nitro group on the pyrazole ring is expected to further increase the acidity of the N-H proton, potentially enhancing its role in proton-coupled electron transfer processes and other cooperative catalytic mechanisms.

Supramolecular Assembly through Intermolecular Interactions in Metal Complexes

The formation of well-defined supramolecular architectures is a hallmark of modern coordination chemistry, with the resulting materials exhibiting a wide range of interesting properties. In the case of metal complexes of this compound, the ligand's structure offers multiple sites for non-covalent intermolecular interactions, which are the driving forces for self-assembly.

The most significant of these is hydrogen bonding. The pyrazole N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atoms of the nitro group, can serve as hydrogen bond acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks. The specific nature of the resulting supramolecular structure is often influenced by the choice of metal ion, the counter-anions present in the crystal lattice, and the presence of solvent molecules, all of which can participate in the hydrogen-bonding network.

Chemical Reactivity and Transformations of 2 4 Nitro 1h Pyrazol 3 Yl Pyridine

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and is highly susceptible to reduction. This transformation is one of the most significant reactions for this class of compounds, as the resulting amino group dramatically alters the electronic properties and reactivity of the molecule. The reduction of a nitro group to an amine converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para- directing one. masterorganicchemistry.com

A variety of reagents can be employed to achieve the reduction of the nitro group in nitroaromatic compounds. wikipedia.org The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

Common Reduction Methods for Aromatic Nitro Groups:

| Reagent/Method | Description | Reference(s) |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Nickel) | A common and efficient method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid dehalogenation. commonorganicchemistry.com | commonorganicchemistry.com |

| Metal/Acid (Fe/HCl, Sn/HCl, Zn/AcOH) | Easily oxidized metals in the presence of an acid are effective for converting nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com These methods can be milder and more selective than catalytic hydrogenation. commonorganicchemistry.com | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for the reduction of nitroaromatics. | wikipedia.org |

| Sodium Sulfide (Na₂S) | Can be used for the selective reduction of one nitro group in the presence of others and is suitable for substrates incompatible with hydrogenation or acidic conditions. commonorganicchemistry.com | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Provides a mild method for reducing nitro groups to amines, often in the presence of other reducible groups. wikipedia.orgscispace.com | wikipedia.orgscispace.com |

The reduction of the nitro group can proceed through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.gov Under certain conditions, the reaction can be controlled to isolate these intermediates. For instance, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

Pyrazole (B372694) Ring Functionalization and Stability

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. ijraset.com The presence of the electron-withdrawing nitro group at the 4-position and the pyridine (B92270) ring at the 3-position significantly deactivates the pyrazole ring towards electrophilic substitution.

Despite this deactivation, functionalization of the pyrazole ring is possible. nih.gov Nitration of pyrazoles typically occurs at the 4-position unless it is already substituted. researchgate.net Given that the starting compound is already nitrated at this position, further nitration would be challenging and require harsh conditions.

The stability of the pyrazole ring is generally high due to its aromatic character. ijraset.com However, pyrazolines, the partially reduced forms of pyrazoles, are more susceptible to oxidation. csic.es The pyrazole ring in 2-(4-nitro-1H-pyrazol-3-yl)pyridine is expected to be stable under a variety of reaction conditions, although strong oxidizing or reducing conditions could potentially affect the ring system.

Pyridine Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. imperial.ac.uk This makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. imperial.ac.ukuoanbar.edu.iq

In the case of this compound, the pyridine ring is substituted at the 2-position. The reactivity of this ring will be influenced by both the pyrazolyl substituent and the inherent properties of the pyridine nucleus. The electron-withdrawing nature of the 4-nitropyrazolyl group will further decrease the electron density of the pyridine ring, making it even more reactive towards nucleophiles.

Reduction of the pyridine ring to a piperidine (B6355638) ring is possible but generally requires more forcing conditions than the reduction of a nitro group. clockss.org Reagents such as hydrogen with a catalyst (e.g., platinum oxide, Raney nickel) or sodium in ethanol (B145695) can effect this transformation. uoanbar.edu.iq

Catalytic Reactions Involving the Compound or its Derivatives as Substrates

Derivatives of pyrazole and pyridine are widely used as ligands in transition metal catalysis. mdpi.com The nitrogen atoms in both the pyrazole and pyridine rings of this compound and its derivatives can act as coordination sites for metal ions.

The reduction of the nitro group to an amine introduces a new potential coordination site. The resulting 2-(4-amino-1H-pyrazol-3-yl)pyridine could act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center. Such ligands are valuable in the development of new catalysts for various organic transformations. chemscene.com For example, pyrazole-containing ligands have been used in the synthesis of complexes for applications in catalysis and materials science. nih.govresearchgate.net

Furthermore, pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure, have been synthesized using catalytic methods, and these compounds themselves show potential as catalysts or ligands in further reactions. nih.govnih.gov The functional groups on the this compound scaffold, particularly after transformation of the nitro group, provide handles for incorporating this molecule into larger catalytic systems.

Advanced Applications in Chemical Research

Catalytic Applications of Metal Complexes Derived from 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Analogs

The coordination of this compound analogs to metal centers has yielded a new class of catalysts with remarkable efficiency and selectivity in a range of organic transformations. The strategic design of these ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance.

Homogeneous Catalysis

Metal complexes derived from pyrazolyl-pyridine ligands have demonstrated significant potential in homogeneous catalysis, particularly in transfer hydrogenation, oxidation reactions, and C-H functionalization.

Transfer Hydrogenation of Ketones: Ruthenium(II) complexes bearing pyrazolyl-pyridyl-based ligands have been shown to be exceptionally active catalysts for the transfer hydrogenation of ketones to form valuable secondary alcohols. researchgate.net The presence of an NH functionality on the pyrazole (B372694) ring is crucial for high catalytic activity, as it can facilitate the in situ generation of a coordinatively unsaturated 16-electron Ru(II) precatalyst. This "NH effect" is believed to operate through an outer-sphere mechanism involving the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone substrate. For instance, ruthenium(II) NNN pincer complexes with a pyrazolyl-pyridyl-pyrazole ligand have achieved turnover frequencies (TOFs) up to 720,000 h⁻¹ in the transfer hydrogenation of ketones. researchgate.net Similarly, dimeric ruthenium(II)-NNN complexes with a pyrazolyl-pyridylamino-pyridine ligand have exhibited even higher activities, with TOFs reaching up to 1.9 × 10⁶ h⁻¹. researchgate.net While ruthenium complexes are highly effective, research has also explored more earth-abundant metals like iron and nickel, with iron(II) complexes generally showing higher activity than their nickel(II) counterparts. ukzn.ac.za

| Catalyst | Metal | Ligand Type | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Ruthenium(II) Complex | Ruthenium | Pyrazolyl-pyridyl-pyrazole | up to 720,000 | researchgate.net |

| Dimeric Ruthenium(II) Complex | Ruthenium | Pyrazolyl-pyridylamino-pyridine | up to 1.9 x 10⁶ | researchgate.net |

| Iron(II) Complexes | Iron | (Pyrazolylmethyl)pyridine | Generally more active than Ni(II) | ukzn.ac.za |

| Nickel(II) Complexes | Nickel | (Pyrazolylmethyl)pyridine | Active catalysts | ukzn.ac.za |

Oxidation Reactions: The use of pyrazole-containing ligands extends to oxidation catalysis. researchgate.net While specific examples with this compound are still emerging, the broader class of pyrazolylpyridine complexes has shown promise in this area.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Rh(III)-catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, offering a divergent route to either C-H alkenylation products or indazole derivatives. rsc.org This transformation highlights the potential of pyrazolyl-pyridine scaffolds in facilitating complex bond formations. Although direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, this method provides a valuable strategy for site-selective modifications. researchgate.netrsc.org

Enzyme Mimicking and Bio-inspired Catalysis

The structural and electronic properties of metal complexes derived from pyrazolyl-pyridine ligands make them suitable candidates for mimicking the active sites of metalloenzymes.

Catecholase Activity: Copper(II) complexes incorporating pyrazole-based ligands have been extensively studied for their ability to mimic the function of catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. rsc.orgjmaterenvironsci.commdpi.com The catalytic activity of these complexes is influenced by several factors, including the nature of the ligand, the counter-ion of the copper salt, and the solvent. mdpi.com For instance, in situ generated copper(II) complexes of various pyrazole derivatives have been shown to efficiently catalyze the oxidation of catechol to o-quinone. jmaterenvironsci.commdpi.com Studies have shown that the steric and electronic properties of the pyrazole ligand, as well as the coordination geometry around the copper center, play a crucial role in determining the catalytic rate. rsc.orgmdpi.com For example, a copper(II) complex with two cis-oriented labile aquo-ligands exhibited higher catecholase-like activity compared to other related complexes, suggesting the importance of available coordination sites for substrate binding. rsc.org

Medicinal Chemistry and Biological Research

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for more than one biological target. nih.gov This versatility has led to its exploration in various therapeutic areas, including the development of anticancer and anti-inflammatory agents.

Investigation of Molecular Targets and Binding Mechanisms

Derivatives of the pyrazolopyridine scaffold have been investigated for their interaction with a range of biological targets. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, have shown anticancer activity through various mechanisms, including the inhibition of kinases such as glycogen (B147801) synthase kinase (GSK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis in cancer cells. nih.gov

In Silico Screening and Molecular Docking Studies

Computational methods like in silico screening and molecular docking are invaluable tools for identifying potential drug candidates and understanding their binding interactions at a molecular level.

Against SARS-CoV-2 Main Protease: In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, a novel pyrazole derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, was investigated. nih.gov Molecular docking studies against different PDB entries of the main protease (6LU7, 6W9C, and 6WQF) revealed favorable docking scores, suggesting potential inhibitory activity. nih.gov The binding free energy calculations indicated that covalent binding and van der Waals interactions were significant contributors to the stability of the ligand-protein complex. nih.gov Other in silico screening efforts have also identified compounds with nitro groups as potential hits against the SARS-CoV-2 main protease, although the nitro group itself may not always be directly involved in the key binding interactions. researchmap.jpchemrxiv.org

Against COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Molecular docking studies have been performed on various pyrazole derivatives to assess their potential as COX-2 inhibitors. rjpn.orgmdpi.com These studies help in understanding the protein-ligand interactions and the structural requirements for potent and selective COX-2 inhibition. For example, docking studies of pyrazole-pyridazine hybrids showed that these compounds could bind effectively to the active site of COX-2, with some exhibiting better binding scores than the known drug celecoxib. nih.gov Similarly, other studies on pyrazole derivatives have demonstrated good binding affinities, with the pyrazole ring playing an important role in the interaction with the enzyme's active site. mdpi.comdergipark.org.tr

| Compound/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-nitro-N-1H-pyrazol-3-ylbenzamide | SARS-CoV-2 Main Protease (6LU7, 6W9C, 6WQF) | Favorable docking scores, significant van der Waals and covalent binding contributions. | nih.gov |

| Pyrazole-pyridazine hybrids | COX-2 | Some compounds showed better binding scores than celecoxib. | nih.gov |

| Various pyrazole derivatives | COX-2 (3LN1) | Good binding affinities, with binding energies ranging from -7.44 to -11.28 kcal/mol. | rjpn.org |

Rational Drug Design Utilizing the this compound Scaffold

The pyrazole scaffold is a cornerstone in rational drug design, with numerous approved drugs containing this nucleus. nih.gov The ability to systematically modify the pyrazole ring and its substituents allows for the optimization of pharmacological properties. For instance, in the context of anticancer drug discovery, structure-activity relationship (SAR) studies on pyrazole derivatives have shown that appropriate substitutions can significantly enhance anticancer efficacy and selectivity. mdpi.com The pyrazolo[3,4-d]pyrimidine core, for example, is structurally similar to purines and has been a fruitful starting point for developing kinase inhibitors. nih.gov The insights gained from catalytic and biological studies of this compound and its analogs continue to fuel the design of new molecules with improved properties for a wide range of applications.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The development of new therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). The this compound core is a promising starting point for designing potent anticancer and antimicrobial agents. Both the pyridine (B92270) and pyrazole ring systems are considered "privileged structures" in medicinal chemistry, frequently appearing in molecules with a broad range of biological effects, including antiproliferative and antimicrobial activities. nih.govmdpi.comnih.gov

Anticancer Activity: The general SAR for pyridine-based anticancer agents indicates that the type and position of substituents are critical for potency. Studies on related heterocyclic systems show that the introduction of specific functional groups can significantly enhance antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups often leads to increased activity, whereas bulky substituents or certain halogens may diminish it. nih.gov

In the context of this compound, the nitro group plays a crucial electronic role. While electron-withdrawing groups are sometimes associated with decreased activity in certain scaffolds, their ability to participate in hydrogen bonding and modulate cellular pathways can also be beneficial. mdpi.com SAR studies on analogous compounds often involve modifying the substituents on both the pyridine and pyrazole rings to optimize activity. Key modifications could include:

Altering the position of the nitro group on the pyrazole ring to investigate its impact on target binding.

Replacing the nitro group with other electron-withdrawing or electron-donating groups to fine-tune electronic properties.

Introducing various substituents (e.g., alkyl, aryl, amino, hydroxyl) onto the pyridine or the pyrazole N-H position to explore new binding interactions and improve pharmacokinetic properties.

Antimicrobial Activity: The pyridine nucleus is a cornerstone in the synthesis of novel antimicrobial agents. nih.gov Likewise, pyrazole derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens. mdpi.com The combination of these two rings in this compound suggests a strong potential for antimicrobial efficacy. SAR studies on related thiophene-pyrazole-pyridine hybrids have shown good activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov For derivatives of 2-aminopyridine, the nature and position of substituents are key determinants of bactericidal activity. researchgate.net An azo group (N=N), for example, has been identified as a pharmacophore that can enhance antibacterial action in some heterocyclic compounds. nih.gov

The following table summarizes hypothetical SAR trends for derivatives of the core structure based on established principles for related heterocyclic compounds.

| Core Structure | Modification (R) | Position of Modification | Expected Impact on Activity | Rationale/Example from Literature |

|---|---|---|---|---|

| Pyrazolyl-Pyridine | Add -OH, -NH2 | Pyridine Ring | Increase | Enhances hydrogen bonding interactions with biological targets. nih.gov |

| Add bulky groups (e.g., tert-butyl) | Pyridine Ring | Decrease | May cause steric hindrance, preventing optimal binding. nih.gov | |

| Replace -NO2 with -NH2 | Pyrazole Ring | Variable | Alters electronic profile; activity becomes target-dependent. | |

| Nitropyrazolyl-Pyridine | Add methyl, ethyl groups | Pyrazole N-H | Increase | Can improve lipophilicity and cell membrane permeability. |

| Add Halogens (Cl, Br) | Pyridine Ring | Decrease | Often reduces antiproliferative activity in pyridine derivatives. nih.gov |

Materials Science Applications

The electronic characteristics of this compound, particularly the linkage of an electron-donating type pyridine ring with an electron-accepting nitropyrazole system, make it an attractive candidate for applications in materials science.

Luminescent Materials and Fluorescent Probes

Fluorescent organic molecules are integral to technologies like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.gov Pyrazole derivatives are noted for their high synthetic versatility and are increasingly used as fluorescent probes due to their biocompatibility and N-donor character, which is ideal for detecting cations. nih.gov

The photophysical properties of a molecule like this compound are governed by the electronic transition between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The pyridine ring can act as an electron-acceptor, which, when combined with other groups, can lead to materials with tunable emission wavelengths. mdpi.com The presence of the nitro group on the pyrazole ring creates a strong intramolecular charge transfer (ICT) character, which is often a prerequisite for strong fluorescence and environmental sensitivity.

Solvatochromism: Solvatochromism is the phenomenon where a substance changes color (i.e., its absorption or emission spectra shift) in response to the polarity of the solvent. This property is highly valuable for developing chemical sensors and probes. Molecules with a significant change in dipole moment between their ground and excited states typically exhibit strong solvatochromism. The ICT nature of this compound suggests it would display such behavior. In polar solvents, the excited state would be stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.

While specific data for the title compound is not widely published, the photophysical properties of closely related 3-nitropyridine (B142982) derivatives have been studied. These compounds exhibit fluorescence and their spectral properties are influenced by their substituents, providing a model for the expected behavior of this compound.

The table below shows representative photophysical data for related nitropyridine compounds, illustrating the principles of absorption and emission.

| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Methyl-3-nitropyridine | 268 | - | Acetonitrile | researchgate.net |

| 2-(2-Thienyl)-3-nitropyridine | 311 | 495 | Acetonitrile | researchgate.net |

| 2-Styryl-3-nitropyridine | 329 | 511 | Acetonitrile | researchgate.net |

| 2-Nitro-3-phenyl-9H-carbazole | ~350 | 400 | CH2Cl2 | nih.gov |

Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are substances whose optical properties (e.g., refractive index, absorption coefficient) change with the intensity of incident light. jhuapl.edu These materials are crucial for modern technologies like optical data storage, telecommunications, and signal processing. researchgate.net Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are excellent candidates for NLO applications. nih.gov The delocalization of π-electrons from the donor to the acceptor through the conjugated bridge leads to a large change in dipole moment upon excitation, which is the origin of high NLO responses.

Derivatives of this compound are well-suited for exploration as NLO materials. The core structure itself embodies a D-π-A system:

Donor (D): The pyridine ring, or additional donor groups substituted onto it.

π-Bridge: The pyrazole ring acts as a conjugated linker.

Acceptor (A): The nitro group is a powerful electron acceptor.

Computational studies on similar pyrazole and pyrazoline derivatives have shown that they can possess significant NLO properties, specifically a high first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net By strategically modifying the core structure—for instance, by adding stronger donor groups to the pyridine ring or extending the π-conjugation—it is possible to engineer molecules with exceptionally large NLO responses. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the NLO properties of new candidate molecules before their synthesis. researchgate.netnih.gov

The following table presents calculated NLO data for representative pyrazoline derivatives, demonstrating the potential of this class of compounds.

| Compound Class | Key Structural Feature | Calculated Property | Value | Significance |

|---|---|---|---|---|

| Pyrazoline Derivative | D-π-A with pyrazole as part of the π-system | Dipole Moment (μ) | ~8-9 Debye | Indicates significant charge separation, favorable for NLO response. researchgate.net |

| Pyrazoline Derivative | A-π-D-π-A structure | Second Hyperpolarizability (γ) | ~204–544 × 10−36 esu | Shows a strong third-order NLO response. researchgate.net |

| Aryl-Pyrazoline | 1-Aryl-3,5-substituted pyrazoline | Third-Order Susceptibility (χ(3)) | ~10-12 esu | Indicates potential for use in NLO devices. researchgate.netresearchgate.net |

Future Perspectives and Research Directions for 2 4 Nitro 1h Pyrazol 3 Yl Pyridine